6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
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Overview
Description
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a complex organic compound that features a pyrimidine ring, a pyran ring, and a benzoate ester
Mechanism of Action
Target of Action
The compound GNF-Pf-1527, also known as “6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate” or “6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate”, primarily targets the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The interaction of GNF-Pf-1527 with its target, pfmfr3, leads to decreased sensitivity to the compound as well as other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-1527 may exert its effects by influencing mitochondrial function.
Biochemical Pathways
It is known that the compound interacts with the pfmfr3 transporter, which plays roles in mitochondrial transport . This suggests that GNF-Pf-1527 may influence pathways related to mitochondrial function and energy metabolism.
Pharmacokinetics
The compound’s interaction with a mitochondrial transporter suggests it is able to cross cell membranes and reach intracellular targets .
Result of Action
The molecular and cellular effects of GNF-Pf-1527 action involve modulation of mitochondrial function via interaction with the pfmfr3 transporter . This interaction leads to decreased sensitivity to the compound and other drugs with a mitochondrial mechanism of action .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is not yet fully elucidated. It is known that resistance to this compound is conferred by mutations in PfCARL, a protein with 7 transmembrane domains, as well as by mutations in the P. falciparum acetyl-CoA transporter and the UDP-galactose transporter . These are not thought to be the direct targets of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine derivative, followed by the formation of the pyran ring, and finally the esterification with 2-methyl-3-nitrobenzoic acid.
Preparation of Pyrimidine Derivative: The pyrimidine derivative can be synthesized by reacting 2-amino-4,6-dimethylpyrimidine with an appropriate thiol compound under reflux conditions in ethanol.
Formation of Pyran Ring: The pyran ring can be formed by a cyclization reaction involving the pyrimidine derivative and a suitable aldehyde or ketone in the presence of a base such as sodium hydroxide.
Esterification: The final step involves the esterification of the pyran derivative with 2-methyl-3-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the benzoate ester can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., nitronium ion)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated pyrimidine derivatives
Scientific Research Applications
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, or infectious diseases.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is unique due to its combination of a pyrimidine ring, a pyran ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the nitro group in the benzoate ester can enhance its reactivity and potential biological activity.
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-11-7-12(2)22-20(21-11)30-10-14-8-17(24)18(9-28-14)29-19(25)15-5-4-6-16(13(15)3)23(26)27/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYYAYLGMJPGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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